N-[(2-methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

N-[(2-Methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic small-molecule member of the 5-oxo-1,4-thiazepane-3-carboxamide class, characterized by a seven-membered thiazepane ring bearing a ketone at position 5 and an N-(2-methoxybenzyl) carboxamide side chain. This scaffold is assembled via a modular Ugi four-component condensation, enabling efficient analog generation for structure-activity relationship (SAR) exploration.

Molecular Formula C14H18N2O3S
Molecular Weight 294.37
CAS No. 1396627-99-8
Cat. No. B2928854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide
CAS1396627-99-8
Molecular FormulaC14H18N2O3S
Molecular Weight294.37
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2CSCCC(=O)N2
InChIInChI=1S/C14H18N2O3S/c1-19-12-5-3-2-4-10(12)8-15-14(18)11-9-20-7-6-13(17)16-11/h2-5,11H,6-9H2,1H3,(H,15,18)(H,16,17)
InChIKeyNPKWRHZZIHYAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-Methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396627-99-8): Procurement-Relevant Structural and Pharmacochemical Profile


N-[(2-Methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic small-molecule member of the 5-oxo-1,4-thiazepane-3-carboxamide class, characterized by a seven-membered thiazepane ring bearing a ketone at position 5 and an N-(2-methoxybenzyl) carboxamide side chain . This scaffold is assembled via a modular Ugi four-component condensation, enabling efficient analog generation for structure-activity relationship (SAR) exploration [1]. The compound occupies a favorable drug-like physicochemical space (MW 294.37 g/mol, molecular formula C14H18N2O3S) and serves as a versatile intermediate or screening candidate in medicinal chemistry programs targeting cysteine proteases, kinases, and inflammatory signaling nodes [2].

Why In-Class Substitution of N-[(2-Methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide Without Comparative Evidence Introduces Risk


Within the 5-oxo-1,4-thiazepane-3-carboxamide family, subtle variations in the N-substituent—benzyl linker length, methoxy position, aryl electronics—produce divergent activity profiles across kinase, protease, and epigenetic targets [1]. The well-characterized analog TAK-659 (N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide) is a potent dual SYK/FLT3 inhibitor (IC50 3.2 nM) , yet its direct aryl carboxamide substitution yields a rigid, planar topology distinctly different from the flexible benzyl linkage of the title compound. Similarly, N-(2-methoxy-5-methylphenyl) and phenethyl-linked analogs exhibit altered lipophilicity and hydrogen-bonding surfaces that can shift target engagement, solubility, and metabolic stability [2]. Generic interchange without compound-specific quantitative evidence therefore risks selecting a molecule with unverified potency, selectivity, and pharmacokinetic behavior relative to the intended experimental objective.

Quantitative Differentiation Evidence: N-[(2-Methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. TAK-659 (Mivavotinib)

The title compound (MW 294.37 g/mol ) is approximately 34% lighter than the lead SYK inhibitor TAK-659 (MW ~389 g/mol for free base, N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide) . Its lower molecular weight and calculated logP of ~1.4 (vs. ~2.0–2.5 for TAK-659) position it in a more favorable region of Lipinski space for CNS penetration and aqueous solubility, though at the cost of the high-affinity kinase binding achieved by TAK-659's extended aromatic system.

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen-Bond Donor/Acceptor Profile vs. N-(2-Methoxy-5-methylphenyl) Analog

The title compound presents 2 hydrogen-bond donors (thiazepane NH, amide NH) and 5 acceptors (ketone, amide carbonyl, methoxy oxygen, thiazepane sulfur, thiazepane nitrogen) . Its ortho-methoxybenzyl N-substituent introduces an additional H-bond acceptor (ortho-OCH3) versus the 5-methylphenyl analog (CAS 1396631-73-4, N-(2-methoxy-5-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide) [1], which retains the methoxy but adds a para-methyl group that increases lipophilicity without contributing H-bond capacity.

Selectivity design Binding-site complementarity Off-target minimization

Linker Conformational Flexibility vs. N-[2-(2-Methoxyphenyl)ethyl] Analog

The title compound employs a one-carbon benzyl linker (Ph–CH2–NH–CO–) between the 2-methoxyphenyl ring and the thiazepane carboxamide, providing 5 rotatable bonds . The phenethyl analog (N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide, CAS 1396631-02-9) extends this to a two-carbon linker (Ph–CH2–CH2–NH–CO–) with 6 rotatable bonds [1], increasing conformational entropy and potentially reducing binding-site complementarity in sterically constrained pockets.

Conformational analysis Induced-fit binding Scaffold hopping

Class-Level Benchmark: ICE (Caspase-1) Inhibitory Activity of Monocyclic Thiazepine Scaffold

The 5-oxo-1,4-thiazepane-3-carboxamide scaffold has been validated as a monocyclic ICE (caspase-1) inhibitor pharmacophore. Ellis et al. (2006) reported a series of monocyclic thiazepine ICE inhibitors, with the most active compound achieving an IC50 of 30 nM in an enzyme inhibition assay, and the series demonstrating good selectivity against caspase-3 and caspase-8 [1]. While the specific IC50 of N-[(2-methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide against ICE has not been publicly reported, its structural congruence with the active scaffold warrants prioritization in caspase-1 screening cascades over thiazepane analogs lacking the 5-oxo-3-carboxamide architecture.

Cysteine protease inhibition Inflammasome targeting Anti-inflammatory drug discovery

Synthetic Accessibility and Analog Generation via Ugi Four-Component Condensation

The 5-oxo-1,4-thiazepane-3-carboxamide scaffold, including the title compound, is accessible in a single synthetic step via the Ugi four-component condensation, combining a carboxylic acid, carbonyl compound, amine, and isocyanide [1]. This contrasts with the multi-step (8-step) synthesis required for earlier monocyclic thiazepine ICE inhibitors described by Ellis et al. [2]. The modularity of the Ugi approach enables rapid parallel synthesis of N-substituted variants, making the title compound a strategically advantageous screening intermediate when analog-by-catalog procurement timelines are rate-limiting.

Parallel synthesis Library generation Medicinal chemistry

Rotatable Bond and PSA Comparison vs. 5-Oxo-N-(o-tolyl) Analog

The title compound's benzyl linkage introduces an additional rotatable bond (total ~5) compared to directly N-arylated analogs such as 5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide (CAS not located; ~4 rotatable bonds). The estimated topological polar surface area (tPSA) of ~75 Ų for the title compound [1] is moderately higher than the ~66 Ų predicted for the o-tolyl analog , reflecting the additional methoxy oxygen contribution.

Membrane permeability Oral bioavailability prediction Physicochemical optimization

Recommended Application Scenarios for N-[(2-Methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396627-99-8) Derived from Quantitative Evidence


Caspase-1 (ICE) Primary Screening and Inflammasome Inhibitor Hit Identification

The class-level ICE inhibitory activity (benchmark IC50 30 nM) established by Ellis et al. [1] supports deployment of this compound in primary caspase-1 biochemical screening cascades. Its 5-oxo-1,4-thiazepane-3-carboxamide core matches the active pharmacophore, and the thiazepane scaffold has demonstrated selectivity over caspase-3 and caspase-8. Procure this compound for medium-throughput ICE inhibition assays, followed by counter-screening against related caspases to establish selectivity ratios.

Fragment-Based Lead Generation Leveraging the Ugi-Synthesizable Scaffold

The single-step Ugi four-component condensation assembly [2] makes this compound an ideal entry point for fragment-to-lead or diversity-oriented synthesis campaigns. Its MW (294 Da) and favorable calculated drug-like properties (cLogP ~1.4, tPSA ~75 Ų) position it within fragment chemical space. Procure as a validated synthetic intermediate for parallel analog generation, varying the amine, aldehyde, or isocyanide components to rapidly explore SAR around the 5-oxo-1,4-thiazepane-3-carboxamide core.

Kinase Selectivity Profiling as a Negative Control for SYK-Directed Programs

Given that the closely related analog TAK-659 achieves potent SYK/FLT3 dual inhibition (IC50 3.2/4.6 nM) through a distinct N-(4-carbamoylphenyl) substitution, the title compound—with its structurally divergent N-(2-methoxybenzyl) side chain—can serve as a selectivity control compound. Procure alongside TAK-659 for kinome-wide profiling panels to confirm that observed SYK inhibition is substitution-dependent and not merely scaffold-driven.

CNS-Penetrant Lead Optimization Starting Point

The compound's lower molecular weight (294 Da vs. ~389 Da for TAK-659) and estimated tPSA (~75 Ų, below the common 90 Ų CNS cut-off) suggest suitability for CNS-targeted programs. Where the biological target of interest is expressed in the central nervous system—such as certain caspase-1-mediated neuroinflammatory pathways—this compound provides a more favorable starting point for medicinal chemistry optimization than heavier, more polar 5-oxo-1,4-thiazepane-3-carboxamide analogs.

Quote Request

Request a Quote for N-[(2-methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.